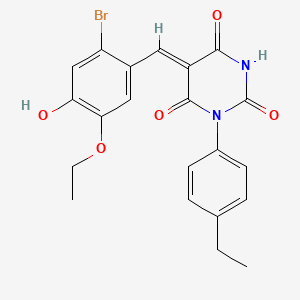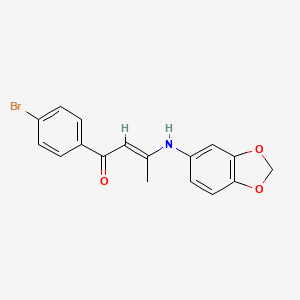
3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)-2-buten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)-2-buten-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a member of the class of compounds known as selective estrogen receptor modulators (SERMs) and has been studied extensively for its ability to interact with estrogen receptors in the body. In
作用機序
The mechanism of action of 3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)-2-buten-1-one is related to its ability to interact with estrogen receptors. It acts as a partial agonist of these receptors, which means that it can both activate and block the effects of estrogen in the body. This property makes it useful in the treatment of estrogen-related diseases such as breast cancer and osteoporosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)-2-buten-1-one are related to its interaction with estrogen receptors. It has been shown to increase bone density and reduce the risk of osteoporosis by stimulating bone formation. It has also been shown to have anti-cancer effects by blocking the growth of estrogen-dependent tumors. Other effects of this compound include the regulation of lipid metabolism and the improvement of cognitive function.
実験室実験の利点と制限
One advantage of using 3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)-2-buten-1-one in lab experiments is its high affinity for estrogen receptors. This property makes it useful for studying the effects of estrogen on the body and for investigating potential therapeutic applications of estrogen-related compounds. However, one limitation of using this compound is its moderate yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
将来の方向性
There are several future directions for the study of 3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)-2-buten-1-one. One direction is the further optimization of the synthesis method to improve the yield and efficiency of the process. Another direction is the investigation of the compound's potential therapeutic applications in the treatment of cardiovascular diseases, Alzheimer's disease, and obesity. In addition, the compound's effects on lipid metabolism and cognitive function could be further studied to identify potential new treatments for these conditions. Finally, the compound's interactions with other receptors in the body could be investigated to identify new potential therapeutic targets.
合成法
The synthesis of 3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)-2-buten-1-one is a complex process that requires several steps. The first step involves the reaction of 4-bromobenzaldehyde with 3,4-methylenedioxyphenyl-2-nitropropene in the presence of a base to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as palladium on carbon. Finally, the amine is reacted with 4-bromo-2-butanone in the presence of a base to form the desired product. The yield of this synthesis method is moderate, and further optimization is required to improve the efficiency of the process.
科学的研究の応用
3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)-2-buten-1-one has been studied extensively for its potential therapeutic properties. It has been shown to have a high affinity for estrogen receptors and has been investigated as a potential treatment for breast cancer. In addition, it has been studied for its ability to improve bone density and reduce the risk of osteoporosis. Other potential therapeutic applications of this compound include the treatment of cardiovascular diseases, Alzheimer's disease, and obesity.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c1-11(8-15(20)12-2-4-13(18)5-3-12)19-14-6-7-16-17(9-14)22-10-21-16/h2-9,19H,10H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZAVILNYDAJAV-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Br)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Br)/NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)but-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(5-iodo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5914951.png)
![4-{[3-(4-bromophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5914958.png)
![3-(4-ethoxyphenyl)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5914965.png)
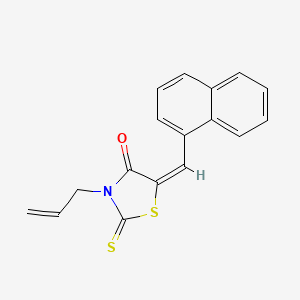
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5915002.png)
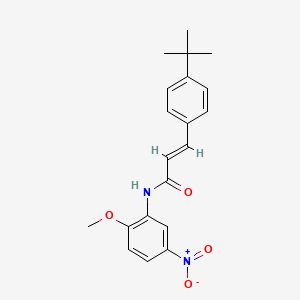
![3-ethyl-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915006.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915013.png)
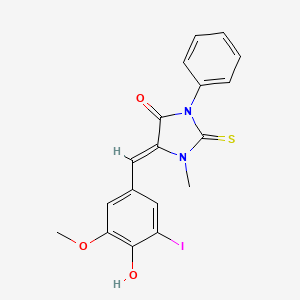
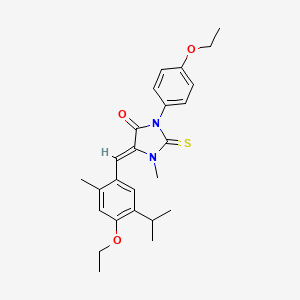
![{4-bromo-2-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5915027.png)
![N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5915038.png)
![3-{3-(4-methoxyphenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5915039.png)
